molecular formula C28H39D7O B602628 Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol CAS No. 209112-82-3

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

Cat. No. B602628
M. Wt: 405.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosta-5,24(28)-dien-3-ol, also known as 24-methylencholesterol, is a sterol with the molecular formula C28H46O . It has an average mass of 398.664 Da and a monoisotopic mass of 398.354858 Da .


Synthesis Analysis

The synthesis of steroidal 22,24(28)-dienes, such as Ergosta-5,24(28)-dien-3-ol, involves the dehydrobromination of 22,23-dibromo-5β-ergostane with 1,5-diazabicyclo[3.4.0]non-5-ene (DBN) . Another method involves the conversion of nor-ketones into prochiral terminal methylene groups .


Molecular Structure Analysis

The molecular structure of Ergosta-5,24(28)-dien-3-ol consists of 28 carbon atoms, 46 hydrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

Ergosta-5,24(28)-dien-3-ol has a molecular formula of C28H46O, an average mass of 398.664 Da, and a monoisotopic mass of 398.354858 Da .

Scientific Research Applications

Biogenetic Precursors in Plants

  • Ergosta-5,24(28)-dien-3beta,25-diol, a similar compound, is identified as a precursor in the elaboration of complex C28-steroidal lactones in plants like Physalis minima Linn. var. INDICA (Sinha, Ali, Bagchi, Sahai, & Ray, 1987).

Anti-inflammatory Properties

  • Ergosta derivatives in Ganoderma lucidum and Ganoderma tsugae were studied for their anti-inflammatory properties. These compounds showed significant inhibitory effects on the release of chemical mediators from mast cells, neutrophils, and macrophages (Ko, Hung, Wang, & Lin, 2008).

Fungal Metabolites

  • Ergosterimide, a natural Diels-Alder adduct of ergosteroid and maleimide, was characterized from the culture extract of Aspergillus niger, an endophytic fungus (Zhang, Li, Proksch, & Wang, 2007).

Sterol Composition in Fungi and Plants

Metabolic Studies in Microorganisms

Ergosterol Peroxides as Inhibitors

Ergosterol Biosynthesis Pathways

  • Research on Saccharomyces cerevisiae identified rate-limiting steps in the ergosterol pathway, which is crucial for understanding the biosynthesis and accumulation of ergosta derivatives (Ma, Ke, Tang, Zheng, & Zheng, 2018).

properties

IUPAC Name

(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23?,24-,25?,26?,27+,28-/m1/s1/i1D3,2D3,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVLXYUCBVVKW-NHJURBPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 2
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 3
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 4
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 5
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 6
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

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